molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-

Cat. No.: B13138048
CAS No.: 506443-29-4
M. Wt: 480.6 g/mol
InChI Key: GBPNHZYJCPUAJF-UHFFFAOYSA-N
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Description

1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.

Scientific Research Applications

1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

506443-29-4

Molecular Formula

C30H24O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2

InChI Key

GBPNHZYJCPUAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5

Origin of Product

United States

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